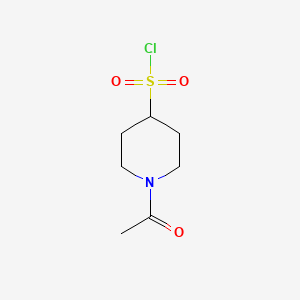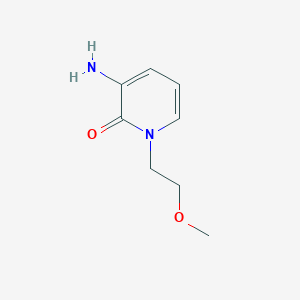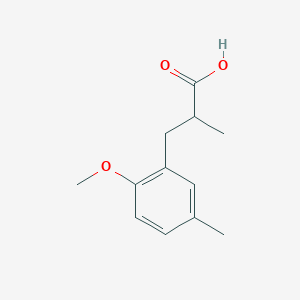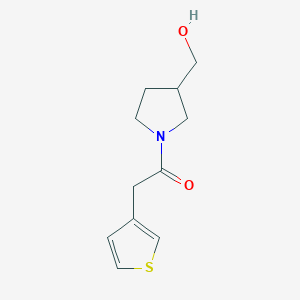
5-(3-fluorophenyl)-1H-imidazol-2-amine
Vue d'ensemble
Description
5-(3-fluorophenyl)-1H-imidazol-2-amine, also known as 5-Fluoro-1H-imidazole-2-amine, is an organic compound belonging to the class of heterocyclic compounds. It is a white solid with a molecular formula of C7H7FN2. 5-Fluoro-1H-imidazole-2-amine is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. This compound has been extensively studied for its potential applications in the field of medicine, agriculture, and other areas.
Applications De Recherche Scientifique
Antimicrobial Activity
5-(3-fluorophenyl)-1H-imidazol-2-amine: and its derivatives have been studied for their potential in treating infectious diseases. The emergence of drug-resistant strains of bacteria and fungi has made the development of new antimicrobial drugs a high priority. Schiff bases derived from this compound have shown moderate antifungal activity against Candida spp. , with the highest activity directed against C. albicans . This suggests its potential use in developing treatments for opportunistic fungal infections, particularly in immunocompromised patients.
Antibacterial Properties
Research indicates that compounds containing an azomethine moiety, which can be derived from 5-(3-fluorophenyl)-1H-imidazol-2-amine , exhibit high activity against multidrug-resistant bacterial strains, such as MRSA (methicillin-resistant Staphylococcus aureus) . This highlights the compound’s relevance in the synthesis of new drugs that could be more effective than current antibiotics like ciprofloxacin.
Antifungal Applications
The antifungal properties of Schiff bases derived from 5-(3-fluorophenyl)-1H-imidazol-2-amine are noteworthy. These compounds have been tested for their effectiveness against various fungal strains, and some have demonstrated significant antifungal activity . This opens up avenues for research into new antifungal agents that could be used in clinical settings.
Cytotoxicity Assessment
Evaluating the cytotoxicity of new compounds is crucial for drug development. Studies have examined the effects of 5-(3-fluorophenyl)-1H-imidazol-2-amine derivatives on cell lines to determine their safety profile . Understanding the cytotoxic effects is essential for progressing with clinical trials and ensuring the safety of potential new medications.
Molecular Docking Studies
Molecular docking studies are instrumental in elucidating the mechanism of action of potential drugs5-(3-fluorophenyl)-1H-imidazol-2-amine derivatives have been subjected to molecular docking to understand their interaction with biological targets such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase . These studies are foundational in the rational design of drugs with specific target interactions.
Synthesis of Biologically Active Compounds
The compound serves as a precursor in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential in creating new classes of drugs with diverse therapeutic applications .
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJAANJQMWNFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluorophenyl)-1H-imidazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)



![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)

![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
![{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1443445.png)

![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)


